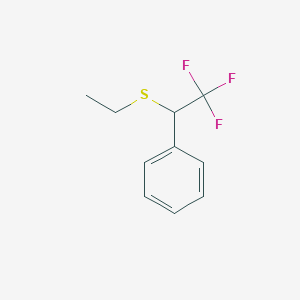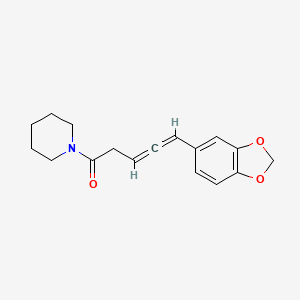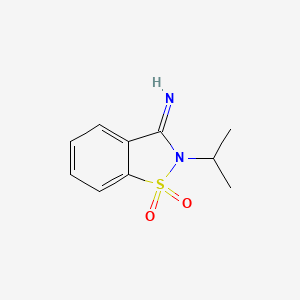
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate: is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a naphthalene ring with two keto groups at positions 5 and 8, and an acetate group at position 2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves the acylation of naphthoquinone derivatives. One common method is the reaction of 5,8-dioxo-5,8-dihydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学的研究の応用
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antifungal and antiviral activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of new pesticides and insecticides due to its broad-spectrum activity against various pests.
作用機序
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antifungal, antiviral, and anticancer activities.
類似化合物との比較
Juglone: Another naphthoquinone with similar biological activities.
Plumbagin: Known for its antifungal and anticancer properties.
Lawsone: Used in traditional medicine and exhibits antimicrobial activities.
Comparison: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate is unique due to its specific structural features, such as the acetate group at position 2. This structural difference can influence its reactivity and biological activities, making it distinct from other naphthoquinones like juglone and plumbagin. Its broad-spectrum activity and potential therapeutic applications further highlight its uniqueness.
特性
CAS番号 |
71186-88-4 |
|---|---|
分子式 |
C12H8O4 |
分子量 |
216.19 g/mol |
IUPAC名 |
(5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H8O4/c1-7(13)16-8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
InChIキー |
RDCAEWYIUWMOMM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


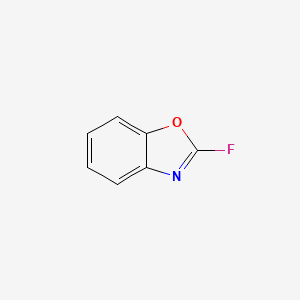
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
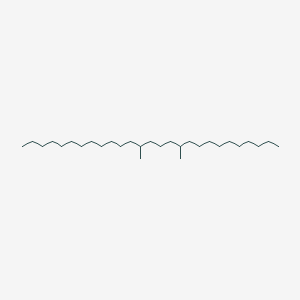
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
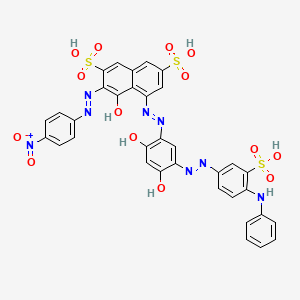
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
